4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile
CAS No.: 927703-20-6
Cat. No.: VC2872952
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927703-20-6 |
---|---|
Molecular Formula | C14H19N3O |
Molecular Weight | 245.32 g/mol |
IUPAC Name | 4-(4-ethylpiperazin-1-yl)-3-methoxybenzonitrile |
Standard InChI | InChI=1S/C14H19N3O/c1-3-16-6-8-17(9-7-16)13-5-4-12(11-15)10-14(13)18-2/h4-5,10H,3,6-9H2,1-2H3 |
Standard InChI Key | PQYJZNRENLHALQ-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC |
Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC |
Introduction
Chemical Structure and Identity
4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile is identified by its CAS registry number 927703-20-6 . The compound contains a benzonitrile core with a methoxy group at position 3 and a 4-ethylpiperazin-1-yl substituent at position 4. This arrangement creates a molecule with multiple functional groups that influence its reactivity and physicochemical properties.
Molecular Specifications
The molecular characteristics of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile are summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₁₄H₁₉N₃O |
Molecular Weight | 245.32 g/mol |
CAS Number | 927703-20-6 |
Canonical SMILES | CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC |
InChI | InChI=1S/C14H19N3O/c1-3-16-6-8-17(9-7-16)13-5-4-12(11-15)10-14(13)18-2/h4-5,10H,3,6-9H2,1-2H3 |
InChI Key | PQYJZNRENLHALQ-UHFFFAOYSA-N |
Structural Features
The compound features several key structural elements:
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A benzonitrile core with a cyano group (-C≡N) providing polarization and potential for hydrogen bonding interactions
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A methoxy (-OCH₃) substituent at position 3, contributing electron density to the aromatic ring
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A 4-ethylpiperazin-1-yl group at position 4, incorporating a secondary amine functional group with a tertiary amine bearing an ethyl substituent
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The piperazine ring exists in a chair conformation, typical of six-membered saturated heterocycles
Physical Properties
The physical properties of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile are essential for understanding its behavior in various applications and formulations.
Appearance and Basic Properties
While specific information about the physical appearance of this compound is limited in the search results, similar benzonitrile derivatives typically present as crystalline solids . The presence of the aromatic ring and nitrile group contributes to its relatively high melting point, while the piperazine moiety introduces basic character to the molecule.
Solubility Profile
The compound's solubility is influenced by its polarized structure:
Analytical Identification
Spectroscopic Properties
The compound can be identified and characterized using various spectroscopic techniques:
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NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for:
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Aromatic protons (6.5-8.0 ppm)
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Methoxy protons (~3.8 ppm)
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Ethyl group protons (triplet ~1.0-1.2 ppm for CH₃ and quartet ~2.4-2.6 ppm for CH₂)
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Piperazine ring protons (~2.5-3.5 ppm)
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Infrared Spectroscopy: Characteristic absorption bands would include:
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C≡N stretching (~2200-2240 cm⁻¹)
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C-O-C stretching for methoxy group (~1250-1270 cm⁻¹)
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Aromatic C=C stretching (~1400-1600 cm⁻¹)
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Mass Spectrometry: The molecular ion peak would be expected at m/z 245, with fragmentation patterns characteristic of piperazine derivatives.
Related Compounds and Structural Analogues
Several structural analogues of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile have been reported in the literature:
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4-(4-Methylpiperazin-1-yl)-3-methoxybenzonitrile: A close analogue with a methyl group replacing the ethyl substituent on the piperazine
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Various piperazinium salts including:
These related compounds provide context for understanding the chemical behavior and potential applications of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile.
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